4-Sulfo-1,8-naphthalic anhydride potassium salt

Catalog No.
S766201
CAS No.
71501-16-1
M.F
C12H6KO6S
M. Wt
317.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfo-1,8-naphthalic anhydride potassium salt

CAS Number

71501-16-1

Product Name

4-Sulfo-1,8-naphthalic anhydride potassium salt

IUPAC Name

potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate

Molecular Formula

C12H6KO6S

Molecular Weight

317.34 g/mol

InChI

InChI=1S/C12H6O6S.K/c13-11-7-3-1-2-6-9(19(15,16)17)5-4-8(10(6)7)12(14)18-11;/h1-5H,(H,15,16,17);

InChI Key

QMXLOFQRJPKOMT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)O.[K]

Applications in Biochemical Studies

4-SNAPK finds applications in various aspects of biochemical research, particularly due to its ability to act as a recycling agent. One example involves its use in the regeneration of nicotinamide adenine dinucleotide (NAD+). NAD+ plays a crucial role in various cellular processes, including energy metabolism and cell signaling. However, it is constantly consumed in these reactions. 4-SNAPK facilitates the conversion of the reduced form of NAD+ (NADH) back to its oxidized form (NAD+), allowing for its continued use in cellular functions [].

Applications in Organic Synthesis

4-SNAPK serves as a valuable reagent in organic synthesis due to its unique chemical properties. Its anhydride group enables it to participate in various condensation reactions, allowing for the formation of new carbon-carbon bonds. Additionally, the sulfonate group imparts water solubility to the molecule, making it suitable for reactions conducted in aqueous environments [].

One specific application of 4-SNAPK involves the synthesis of 4-substituted benzaldehydes. In this reaction, 4-SNAPK reacts with aromatic aldehydes in the presence of a base to yield the corresponding 4-substituted benzaldehydes. This reaction provides a convenient method for introducing various functional groups onto the aromatic ring of benzaldehydes [].

4-Sulfo-1,8-naphthalic anhydride potassium salt is a chemical compound with the molecular formula C₁₂H₅KO₆S and a molecular weight of approximately 316.33 g/mol. This compound is a derivative of naphthalene and belongs to the family of sulfonic acids, characterized by the presence of a sulfonic group (-SO₃H) attached to the naphthalene structure. The potassium salt form enhances its solubility in water, making it suitable for various applications in biochemical research and industrial processes .

Typical of anhydrides and sulfonic acids. Key reactions include:

  • Hydrolysis: The compound can react with water to form 4-sulfo-1,8-naphthalic acid, releasing potassium ions.
  • Esterification: It can react with alcohols to form esters, which is useful in synthesizing various derivatives for specific applications.
  • Nucleophilic Substitution: The anhydride functionality allows it to participate in nucleophilic substitution reactions, where nucleophiles can attack the carbonyl carbon of the anhydride.

These reactions are fundamental in synthetic organic chemistry and are utilized to modify the compound for specific functionalities .

The synthesis of 4-sulfo-1,8-naphthalic anhydride potassium salt typically involves:

  • Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic group.
  • Formation of Anhydride: The sulfonated naphthalene undergoes cyclization or dehydration to form the anhydride structure.
  • Salification: The resulting product is then reacted with potassium hydroxide or potassium carbonate to produce the potassium salt.

This multi-step synthesis allows for the introduction of functional groups that enhance its reactivity and solubility .

4-Sulfo-1,8-naphthalic anhydride potassium salt has a variety of applications, including:

  • Biochemical Research: Used as a reagent in protein labeling and modification studies due to its ability to react with amino acids.
  • Dyes and Pigments: Employed in the production of dyes because of its chromophoric properties.
  • Analytical Chemistry: Utilized in HPLC (High-Performance Liquid Chromatography) as a standard for quantifying sulfonated compounds.

These applications leverage its chemical properties for both analytical and synthetic purposes .

Interaction studies involving 4-sulfo-1,8-naphthalic anhydride potassium salt primarily focus on its binding affinities with proteins. It has been used as a tool to study protein conformational changes upon ligand binding. Additionally, it may serve as a fluorescent probe in biochemical assays due to its unique structural characteristics that allow for specific interactions with biomolecules .

4-Sulfo-1,8-naphthalic anhydride potassium salt shares similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,8-Naphthalene dicarboxylic acidC₁₄H₈O₄Dicarboxylic acid; used in polymer synthesis
4-Bromo-1,8-naphthalic anhydrideC₁₂H₈BrO₃Halogenated derivative; used as a reagent
1-Naphthalenesulfonic acidC₁₁H₈O₃SSulfonated aromatic compound; used in dye production

Uniqueness: What sets 4-sulfo-1,8-naphthalic anhydride potassium salt apart is its dual functionality as both an anhydride and a sulfonate, allowing it to participate in diverse

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

316.95221557 g/mol

Monoisotopic Mass

316.95221557 g/mol

Heavy Atom Count

20

Related CAS

71501-16-1
68427-33-8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71501-16-1

General Manufacturing Information

1H,3H-Naphtho[1,8-cd]pyran-6-sulfonic acid, 1,3-dioxo-, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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